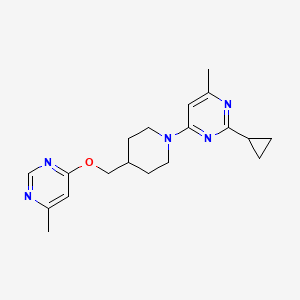![molecular formula C11H14N2O2 B2412133 3-[(Cyclopent-3-en-1-yl)methoxy]-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2202367-71-1](/img/structure/B2412133.png)
3-[(Cyclopent-3-en-1-yl)methoxy]-1-methyl-1,2-dihydropyrazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Cyclopent-3-en-1-yl)methoxy]-1-methyl-1,2-dihydropyrazin-2-one, also known as CPME, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyrazinones and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study explored the synthetic route for preparing 2-methoxy-3-alkylpyrazines (MPs), highlighting the chemical differences and the importance of the methyl group's position, which could be crucial for understanding the synthesis and properties of related compounds like "3-[(Cyclopent-3-en-1-yl)methoxy]-1-methyl-1,2-dihydropyrazin-2-one" (Schmarr et al., 2011).
Antimicrobial and Cytotoxicity Studies
- Novel modified Strobilurin derivatives, including structures similar to the compound , have been synthesized and evaluated for their antimicrobial activities and cytotoxicity, showing potential in drug discovery and biochemical research (Sridhara et al., 2011).
Advanced Organic Synthesis Techniques
- Research on the cycloaddition/cyclization sequence from certain precursors to indoles provides insights into methodologies that could be applicable for synthesizing and manipulating the structure of "3-[(Cyclopent-3-en-1-yl)methoxy]-1-methyl-1,2-dihydropyrazin-2-one" for specific scientific applications (Kranjc & Kočevar, 2008).
Nucleoside Analogues as Potential Therapeutic Agents
- A study on the synthesis of dihydropyranonucleoside using an oxidative glycosylation reaction mediated by hypervalent iodine highlights innovative approaches to nucleoside analogue synthesis, which could have implications for research into similar compounds (Kan-no et al., 2014).
Heterocyclic Compound Synthesis
- The synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst represents a green, efficient method for preparing heterocyclic compounds, potentially relevant to the synthesis and study of "3-[(Cyclopent-3-en-1-yl)methoxy]-1-methyl-1,2-dihydropyrazin-2-one" (Zolfigol et al., 2013).
Propiedades
IUPAC Name |
3-(cyclopent-3-en-1-ylmethoxy)-1-methylpyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-13-7-6-12-10(11(13)14)15-8-9-4-2-3-5-9/h2-3,6-7,9H,4-5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYRSXDAMQBBCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)OCC2CC=CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Cyclopent-3-en-1-yl)methoxy]-1-methyl-1,2-dihydropyrazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2412055.png)
![prop-2-en-1-yl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2412056.png)

![2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2412062.png)


![5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2412065.png)




![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2412073.png)